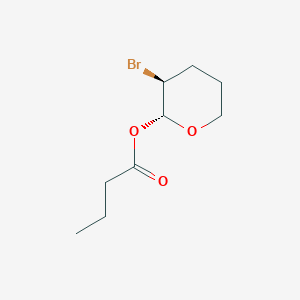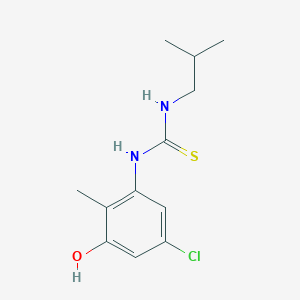
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N'-(2-methylpropyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by the presence of a chloro-hydroxy-methylphenyl group and a methylpropyl group attached to the thiourea moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea typically involves the reaction of 5-chloro-3-hydroxy-2-methylphenyl isothiocyanate with 2-methylpropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. For example, thioureas are known to inhibit certain enzymes or interfere with cellular processes, leading to their biological effects.
類似化合物との比較
Similar Compounds
N-Phenylthiourea: Known for its use as a reagent in organic synthesis and its biological activities.
N,N’-Diethylthiourea: Used in the rubber industry as a vulcanization accelerator.
N,N’-Diphenylthiourea: Investigated for its potential therapeutic effects and as a corrosion inhibitor.
Uniqueness
N-(5-Chloro-3-hydroxy-2-methylphenyl)-N’-(2-methylpropyl)thiourea is unique due to the presence of the chloro-hydroxy-methylphenyl group, which may impart specific chemical and biological properties not found in other thioureas.
特性
CAS番号 |
192777-50-7 |
|---|---|
分子式 |
C12H17ClN2OS |
分子量 |
272.79 g/mol |
IUPAC名 |
1-(5-chloro-3-hydroxy-2-methylphenyl)-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C12H17ClN2OS/c1-7(2)6-14-12(17)15-10-4-9(13)5-11(16)8(10)3/h4-5,7,16H,6H2,1-3H3,(H2,14,15,17) |
InChIキー |
MWZUNLBVOLINRP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1O)Cl)NC(=S)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


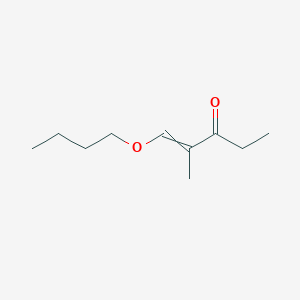
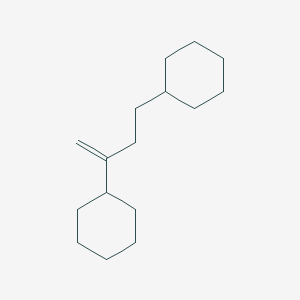
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)
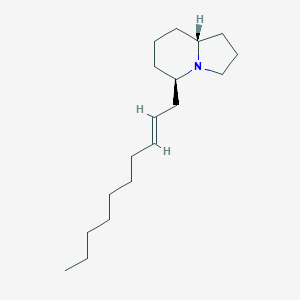
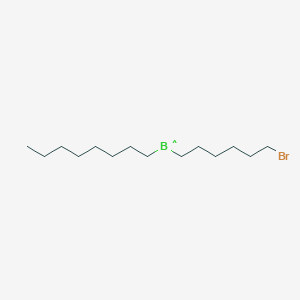
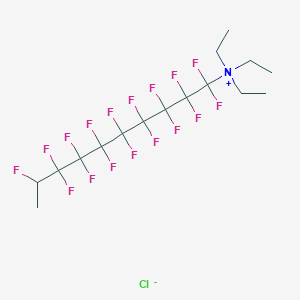
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
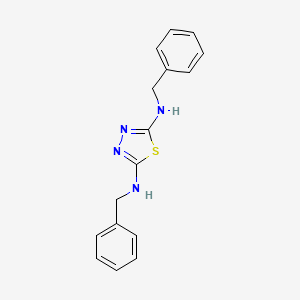
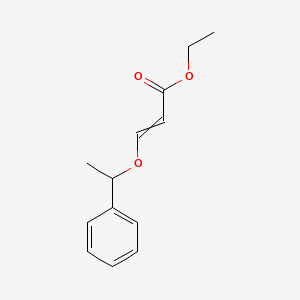
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
